molecular formula C7H8F2N2 B8787127 5-(1,1-Difluoroethyl)pyridin-3-amine

5-(1,1-Difluoroethyl)pyridin-3-amine

Cat. No.: B8787127
M. Wt: 158.15 g/mol
InChI Key: GJAAHVBFEDPISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,1-Difluoroethyl)pyridin-3-amine is a useful research compound. Its molecular formula is C7H8F2N2 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8F2N2

Molecular Weight

158.15 g/mol

IUPAC Name

5-(1,1-difluoroethyl)pyridin-3-amine

InChI

InChI=1S/C7H8F2N2/c1-7(8,9)5-2-6(10)4-11-3-5/h2-4H,10H2,1H3

InChI Key

GJAAHVBFEDPISX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CN=C1)N)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 5-(1,1-difluoroethyl)-N-(diphenylmethylene)pyridin-3-amine (296 mg, 0.92 mmol), water (1 mL) and hydrochloric acid (1N, 4 mL) to THF (10 mL), stir at room temperature for 3 hrs. TLC (PE:EtOAc=2:1) shows the reaction is complete. Extract the mixture with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine sequentially, and dry over anhydrous sodium sulfate. Concentrate under reduced pressure to give the crude product. Purification by flash chromatography (silica gel, EtOAc:PE=1:1) yields the title compound (140 mg, 96.5%). MS: (M+1): 159.2.
Name
5-(1,1-difluoroethyl)-N-(diphenylmethylene)pyridin-3-amine
Quantity
296 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96.5%

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